4-Androsten-17beta-ol-3,6-dione
Overview
Description
4-Androsten-17beta-ol-3,6-dione is a steroidal compound that plays a significant role in the metabolism of androgens and estrogens. It is a derivative of androstane and is involved in various biochemical pathways, particularly in the conversion of testosterone and estradiol. This compound is crucial in the study of steroid hormone regulation and has implications in both medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Androsten-17beta-ol-3,6-dione typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation at the 17-position, yielding the desired hydroxy compound.
Industrial Production Methods
In industrial settings, the production of this compound often employs biotechnological approaches. Microbial fermentation using specific strains of bacteria or fungi can be utilized to convert precursor steroids into the target compound. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-Androsten-17beta-ol-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxy group to a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
Scientific Research Applications
4-Androsten-17beta-ol-3,6-dione is extensively studied for its role in steroid hormone metabolism. Its applications span multiple fields:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Investigated for its role in the regulation of androgen and estrogen levels.
Medicine: Potential therapeutic applications in hormone replacement therapy and the treatment of hormone-dependent conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.
Mechanism of Action
The compound exerts its effects primarily through its interaction with steroid hormone receptors. It acts as a substrate for enzymes such as 17β-hydroxysteroid dehydrogenase, which catalyzes the conversion of testosterone to dihydrotestosterone and estradiol to estrone. These conversions are crucial for maintaining the balance of active and inactive steroid hormones in the body.
Comparison with Similar Compounds
4-Androsten-17beta-ol-3,6-dione is unique in its specific hydroxylation pattern, which distinguishes it from other similar compounds such as:
Androst-4-ene-3,17-dione: Lacks the hydroxyl group at the 17-position.
Estradiol: An estrogen with a different hydroxylation pattern.
Testosterone: An androgen with a hydroxyl group at the 17-position but differs in its overall structure and function.
This compound’s unique structure allows it to participate in specific biochemical pathways, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,17,22H,3-8,10H2,1-2H3/t12-,13-,14-,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCFICFHZXGNIJ-WERNOVKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=O)C4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)C4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557163 | |
Record name | (17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570-94-5 | |
Record name | (17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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